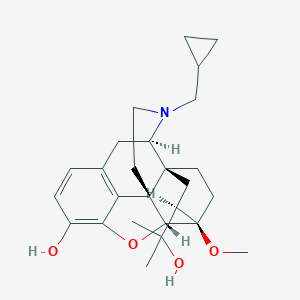
Diprenorphin
Übersicht
Beschreibung
Diprenorphin ist ein nicht-selektiver, hoch affiner, schwacher partieller Agonist des μ-Opioid-Rezeptors, κ-Opioid-Rezeptors und δ-Opioid-Rezeptors. Es wird hauptsächlich in der Veterinärmedizin als Opioid-Antagonist eingesetzt, um die Wirkungen von starken Opioid-Analgetika wie Etorphin und Carfentanil umzukehren, die zur Beruhigung großer Tiere verwendet werden . This compound ist der stärkste im Handel erhältliche Opioid-Antagonist und etwa 100-mal wirksamer als Nalorphin .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Diprenorphin als Referenzverbindung zur Untersuchung von Opioid-Rezeptor-Interaktionen und zur Entwicklung neuer Opioid-Antagonisten verwendet.
Biologie
In der biologischen Forschung wird this compound verwendet, um die Mechanismen der Aktivierung und Hemmung von Opioid-Rezeptoren zu untersuchen, was Einblicke in die Schmerzbehandlung und Sucht liefert.
Medizin
In der Medizin wird this compound in der Veterinärmedizin eingesetzt, um die Wirkungen von starken Opioiden umzukehren, die zur Beruhigung von Tieren verwendet werden. Es ist entscheidend, um Tiere nach Eingriffen mit Etorphin oder Carfentanil sicher zu erwecken .
Industrie
In der pharmazeutischen Industrie wird this compound bei der Entwicklung und Erprobung neuer Opioid-Rezeptor-Modulatoren eingesetzt, was zur Weiterentwicklung der Schmerztherapie beiträgt.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den μ-Opioid-Rezeptor, κ-Opioid-Rezeptor und δ-Opioid-Rezeptor mit hoher Affinität. Es wirkt als schwacher partieller Agonist, d. h. es kann die Rezeptoren aktivieren, jedoch mit geringerer Wirksamkeit als Vollagonisten. Diese Eigenschaft ermöglicht es, die Wirkungen stärkerer Opioide effektiv zu blockieren, indem es mit denselben Rezeptorstellen konkurriert .
Wirkmechanismus
Target of Action
Diprenorphine, also known as diprenorfin, is a non-selective, high-affinity, weak partial agonist of the μ- (MOR), κ- (KOR), and δ-opioid receptor (DOR) with equal affinity . These receptors are the primary targets of Diprenorphine. The opioid receptors play a crucial role in pain modulation and reward in the central nervous system .
Mode of Action
Diprenorphine binds approximately equally to the three subtypes of opioid receptors and antagonizes them . This means that it prevents the receptors from being activated by other opioid substances. It is particularly effective in reversing the effects of super-potent opioids like etorphine and carfentanil, which are often used for tranquilizing large animals .
Biochemical Pathways
It is known that the drug works by antagonizing the opioid receptors, thereby preventing the activation of these receptors by other opioids . This can lead to a decrease in the perception of pain and a reduction in the reward response, which are the primary downstream effects of opioid receptor activation .
Pharmacokinetics
Like many other opioids, it is likely to be absorbed well in the body, distributed widely, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Diprenorphine’s action primarily involve the antagonism of opioid receptors. By binding to these receptors, Diprenorphine prevents other opioids from activating them, thereby reversing the effects of potent opioids . This can result in the reversal of symptoms such as pain and sedation commonly associated with opioid use .
Action Environment
The action, efficacy, and stability of Diprenorphine can be influenced by various environmental factors. For instance, the presence of other opioids in the body can affect the drug’s ability to bind to and antagonize opioid receptors . Additionally, factors such as the pH level of the body, the presence of certain enzymes, and the individual’s overall health status can also influence the drug’s action .
Biochemische Analyse
Biochemical Properties
Equilibrium binding isotherms of Diprenorphine in membranes from NG 108-15 cells are consistent with a homogenous population of binding sites . Upon addition of Na+, Mg2+ and GTP, only a 2-fold reduction in affinity with a minor decrease in the number of sites is observed .
Cellular Effects
It is known that the addition of either Na+ or GTP converts about 80% of the receptor into a very fast dissociating form .
Molecular Mechanism
Diprenorphine binds approximately equally to the three subtypes of opioid receptors and antagonizes them . The effects of Na+ and GTP are distinct in site but also in mechanism of action and there are three forms of opioid receptors that can be differentiated by their kinetic properties .
Dosage Effects in Animal Models
Diprenorphine is indicated to reverse the effects of powerful opioids including etorphine and carfentanil, often used for tranquilizing large animals
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diprenorphin erfolgt in mehreren Schritten, ausgehend von Thebain, einem Opium-Alkaloid. Der Prozess umfasst:
Oxidation: Thebain wird oxidiert, um Oripavin zu bilden.
Reduktion: Oripavin wird reduziert, um 6,14-endo-Ethenotetrahydrooripavin zu erzeugen.
Methoxylierung: Dieser Zwischenstoff wird dann methoxyliert, um 6-Methoxy-14-Hydroxy-dihydrothebain zu bilden.
Cyclopropylmethylierung: Der letzte Schritt beinhaltet die Addition einer Cyclopropylmethylgruppe, um this compound zu erzeugen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine strenge Kontrolle von Temperatur, Druck und pH-Wert, um die Reaktionen effizient zu ermöglichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diprenorphin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naloxon: Ein häufig verwendeter Opioid-Antagonist, jedoch weniger wirksam als Diprenorphin.
Naltrexon: Ein weiterer Opioid-Antagonist, der zur Behandlung von Opioidabhängigkeit eingesetzt wird.
Buprenorphin: Ein partieller Agonist mit hoher Bindungsaffinität, der jedoch aufgrund seines Sicherheitsprofils zur Behandlung von Opioidabhängigkeit eingesetzt wird.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner hohen Wirksamkeit als Opioid-Antagonist, was es zur bevorzugten Wahl für die Umkehrung der Wirkungen extrem wirksamer Opioide wie Etorphin und Carfentanil macht. Seine Fähigkeit, mit hoher Affinität an mehrere Opioid-Rezeptoren zu binden, unterscheidet es von anderen Antagonisten .
Eigenschaften
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXLIIMXHRJJH-KNLIIKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16808-86-9 (hydrochloride) | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00903941 | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diprenorphine binds approximately equally to the three subtypes of opioid receptorsand antagonizes them. | |
| Record name | Diprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14357-78-9 | |
| Record name | Diprenorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diprenorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPRENORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


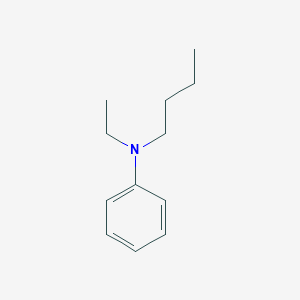
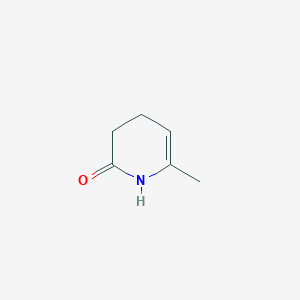
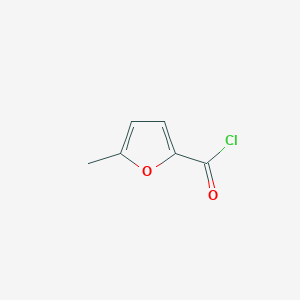
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
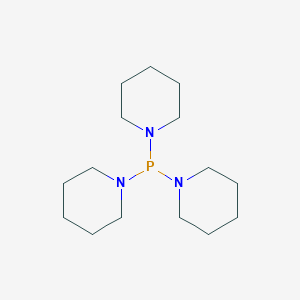
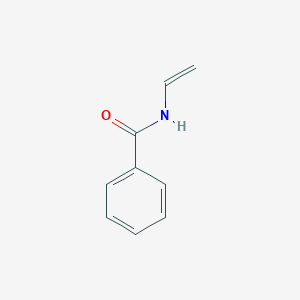
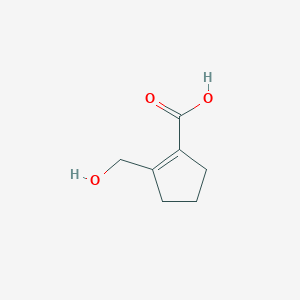

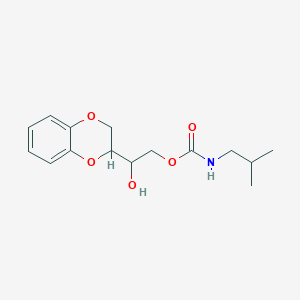

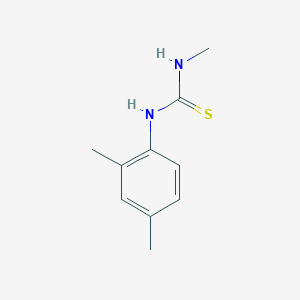
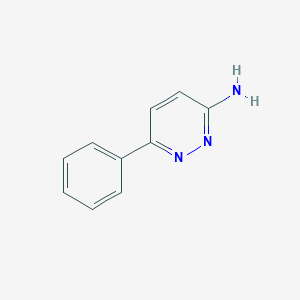
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
